Technical Guide: Physicochemical Properties of 3-Bromo Lidocaine-d5
Technical Guide: Physicochemical Properties of 3-Bromo Lidocaine-d5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Bromo Lidocaine-d5, a deuterated analog of 3-Bromo Lidocaine. Due to the limited availability of specific experimental data for the deuterated compound, this document leverages data from its non-deuterated counterpart, 3-Bromo Lidocaine, and provides theoretical context on the influence of deuterium substitution. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in studies involving this compound. It includes detailed experimental protocols for the determination of key physicochemical parameters, a summary of available data, and visualizations of its expected mechanism of action and a typical analytical workflow.
Introduction
3-Bromo Lidocaine-d5 is a stable isotope-labeled derivative of 3-Bromo Lidocaine, which itself is an analog of the widely used local anesthetic, Lidocaine. The introduction of deuterium atoms at specific positions in the molecule provides a valuable tool for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative bioanalysis. Understanding the physicochemical properties of 3-Bromo Lidocaine-d5 is crucial for its effective application in these areas, as these properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
This guide will systematically present the key physicochemical parameters, outline the experimental methodologies for their determination, and provide a theoretical framework for understanding the compound's behavior.
Physicochemical Properties
The quantitative physicochemical data for 3-Bromo Lidocaine-d5 is not extensively reported in the literature. Therefore, the following table summarizes the available data for the non-deuterated analog, 3-Bromo Lidocaine. It is important to note that while the substitution of hydrogen with deuterium has a minimal effect on the gross chemical properties, it can subtly influence properties such as molecular weight, melting point, and boiling point due to the increased mass.
Table 1: Physicochemical Properties of 3-Bromo Lidocaine
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₁BrN₂O | [1] |
| Molecular Weight | 313.23 g/mol | [1] |
| Appearance | Brown Oil | |
| CAS Number | 1044658-01-6 | [1] |
Note: The molecular weight of 3-Bromo Lidocaine-d5 will be higher than that of 3-Bromo Lidocaine by approximately 5.03 Da, corresponding to the mass difference between five deuterium atoms and five hydrogen atoms. The exact molecular weight will depend on the specific positions of deuteration. Other properties such as melting and boiling points may also be slightly elevated.
Experimental Protocols for Physicochemical Property Determination
This section provides detailed methodologies for the experimental determination of key physicochemical properties applicable to 3-Bromo Lidocaine-d5 and similar pharmaceutical compounds.
Melting Point Determination
The melting point of a solid crystalline substance is a critical indicator of its purity.
-
Apparatus: Capillary melting point apparatus, capillary tubes (sealed at one end), thermometer, and a heating bath (e.g., silicone oil).
-
Procedure:
-
A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a heating bath.
-
The temperature is raised at a rate of 10-20 °C per minute initially, and then slowed to 1-2 °C per minute as the expected melting point is approached.
-
The temperature at which the first drop of liquid appears (the solid starts to melt) and the temperature at which the last crystal disappears are recorded as the melting range.[2][3][4][5][6]
-
Boiling Point Determination
For liquid compounds, the boiling point is a key physical constant.
-
Apparatus: Small test tube, thermometer, capillary tube (sealed at one end), heating bath (e.g., paraffin oil), and a stand with a clamp.[7][8][9][10]
-
Procedure:
-
A small amount of the liquid is placed in a test tube.
-
A capillary tube, with its sealed end uppermost, is placed inside the test tube.
-
The test tube is attached to a thermometer and immersed in a heating bath.
-
The bath is heated gradually, and the temperature is monitored.
-
As the boiling point is approached, a steady stream of bubbles will emerge from the open end of the capillary tube.
-
The heat is then removed, and the bath is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7][8][9][10]
-
Solubility Determination (Shake-Flask Method)
Solubility is a crucial parameter influencing a drug's bioavailability. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[11][12][13][14]
-
Apparatus: Scintillation vials or flasks with screw caps, an orbital shaker with temperature control, a centrifuge, and an analytical instrument for concentration measurement (e.g., HPLC-UV).
-
Procedure:
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer of a specific pH) in a vial.
-
The vial is sealed and placed in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).
-
The mixture is agitated for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
After agitation, the suspension is allowed to stand to allow for the separation of the solid and liquid phases.
-
A sample of the supernatant is carefully withdrawn and centrifuged to remove any remaining solid particles.
-
The concentration of the dissolved compound in the clear supernatant is then determined using a suitable analytical method like HPLC.[11][12][13][14]
-
pKa Determination (Potentiometric Titration)
The pKa value indicates the strength of an acid or base and is critical for predicting the ionization state of a drug at different physiological pH values.[15][16][17][18][19]
-
Apparatus: A pH meter with a calibrated electrode, a burette, a stirrer, and a beaker.
-
Procedure:
-
A known amount of the compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture for poorly soluble compounds).
-
The solution is placed in a beaker with a stirrer and the pH electrode is immersed.
-
The solution is titrated with a standardized solution of a strong acid or base (depending on the nature of the analyte).
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.[15][16][17][18][19]
-
LogP (Octanol-Water Partition Coefficient) Determination (Shake-Flask Method)
LogP is a measure of a compound's lipophilicity and is a key determinant of its membrane permeability and absorption.[20][21][22][23][24]
-
Apparatus: Separatory funnels or vials, an orbital shaker, a centrifuge, and an analytical instrument for concentration measurement (e.g., HPLC-UV).
-
Procedure:
-
n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).
-
A known volume of this solution is mixed with a known volume of the other phase in a separatory funnel or vial.
-
The mixture is shaken for a sufficient time to allow for partitioning equilibrium to be reached.
-
The mixture is then centrifuged to ensure complete phase separation.
-
The concentration of the compound in both the n-octanol and the aqueous phase is determined using a suitable analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[20][21][22][23][24]
-
Mechanism of Action and Signaling Pathway
The primary mechanism of action of Lidocaine and its analogs, including 3-Bromo Lidocaine-d5, is the blockade of voltage-gated sodium channels in the neuronal cell membrane. This action prevents the generation and conduction of nerve impulses, leading to a local anesthetic effect.
Caption: Signaling pathway of 3-Bromo Lidocaine-d5 action.
Synthesis and Experimental Workflow
Synthesis of 3-Bromo Lidocaine-d5
The synthesis of 3-Bromo Lidocaine-d5 would likely follow a similar pathway to that of Lidocaine, starting with deuterated precursors. A plausible synthetic route is outlined below.
Caption: Plausible synthetic pathway for 3-Bromo Lidocaine-d5.
Experimental Workflow for Analysis
A typical experimental workflow for the quantitative analysis of 3-Bromo Lidocaine-d5 in a biological matrix, such as plasma, using High-Performance Liquid Chromatography (HPLC) is depicted below.[25][26][27][28][29]
Caption: Experimental workflow for HPLC analysis.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of 3-Bromo Lidocaine-d5, with a focus on providing practical experimental protocols and a theoretical understanding of its mechanism of action. While specific experimental data for the deuterated compound remains scarce, the information presented, based on its non-deuterated analog and general principles of isotope effects, offers a solid foundation for researchers and drug development professionals. The provided diagrams for the signaling pathway and experimental workflows serve as useful visual aids for conceptualizing the compound's biological activity and analytical characterization. Further experimental investigation is warranted to fully elucidate the precise physicochemical profile of 3-Bromo Lidocaine-d5.
References
- 1. 3-Bromo lidocaine | 1044658-01-6 | FB19027 | Biosynth [biosynth.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. lifechemicals.com [lifechemicals.com]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. rheolution.com [rheolution.com]
- 15. [PDF] Determination of p K a values of active pharmaceutical ingredients | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. medwinpublishers.com [medwinpublishers.com]
- 18. diposit.ub.edu [diposit.ub.edu]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. Page loading... [guidechem.com]
- 22. m.youtube.com [m.youtube.com]
- 23. m.youtube.com [m.youtube.com]
- 24. m.youtube.com [m.youtube.com]
- 25. m.youtube.com [m.youtube.com]
- 26. youtube.com [youtube.com]
- 27. youtube.com [youtube.com]
- 28. m.youtube.com [m.youtube.com]
- 29. chromatographyonline.com [chromatographyonline.com]
